molecular formula C20H25FO4S B1228467 Fpl 66365XX CAS No. 119262-79-2

Fpl 66365XX

Cat. No.: B1228467
CAS No.: 119262-79-2
M. Wt: 380.5 g/mol
InChI Key: NTQRTWCTJVULPA-DJLRBMARSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Fpl 66365XX undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Fpl 66365XX has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Fpl 66365XX involves its interaction with specific molecular targets and pathways. As a metabolite of tipredane, it is likely involved in the regulation of inflammatory and immune responses.

Comparison with Similar Compounds

Properties

IUPAC Name

(6R,8S,9R,10S,11S,13S,14S)-9-fluoro-6,11-dihydroxy-10,13-dimethyl-17-methylsulfinyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FO4S/c1-18-10-16(24)20(21)13(12(18)4-5-17(18)26(3)25)9-15(23)14-8-11(22)6-7-19(14,20)2/h5-8,12-13,15-16,23-24H,4,9-10H2,1-3H3/t12-,13-,15+,16-,18-,19-,20-,26?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQRTWCTJVULPA-DJLRBMARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3(C(C1CC=C2S(=O)C)CC(C4=CC(=O)C=CC43C)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC=C2S(=O)C)C[C@H](C4=CC(=O)C=C[C@@]43C)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70922907
Record name 9-Fluoro-6,11-dihydroxy-17-(methanesulfinyl)androsta-1,4,16-trien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119262-79-2
Record name Fpl 66365XX
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119262792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Fluoro-6,11-dihydroxy-17-(methanesulfinyl)androsta-1,4,16-trien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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